molecular formula C22H34N2O B12722832 N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide CAS No. 155125-65-8

N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide

Cat. No.: B12722832
CAS No.: 155125-65-8
M. Wt: 342.5 g/mol
InChI Key: DCTDSQSKICPHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Propanamide Moiety: The propanamide group can be formed through an amidation reaction involving a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.

    Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylacetamide
  • N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylbutanamide

Uniqueness

N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

155125-65-8

Molecular Formula

C22H34N2O

Molecular Weight

342.5 g/mol

IUPAC Name

N-[1-(3,4-dimethylpent-3-enyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C22H34N2O/c1-6-22(25)24(20-10-8-7-9-11-20)21-13-15-23(16-19(21)5)14-12-18(4)17(2)3/h7-11,19,21H,6,12-16H2,1-5H3

InChI Key

DCTDSQSKICPHDB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC(=C(C)C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.